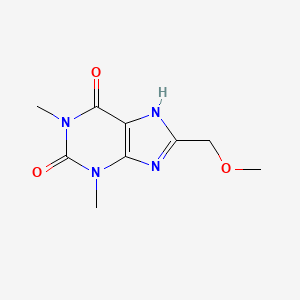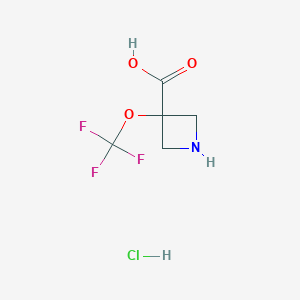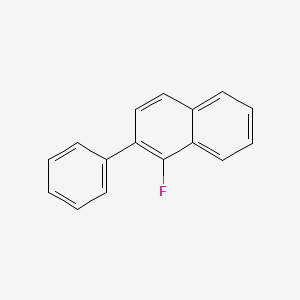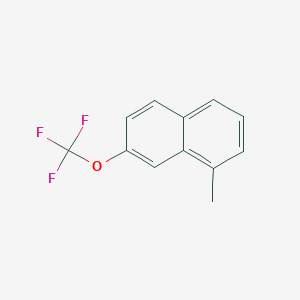![molecular formula C9H12N6O B11882374 N-[2-(7H-purin-6-ylamino)ethyl]acetamide CAS No. 7151-34-0](/img/structure/B11882374.png)
N-[2-(7H-purin-6-ylamino)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(7H-purin-6-ylamino)ethyl]acetamide is a chemical compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7H-purin-6-ylamino)ethyl]acetamide typically involves the reaction of a purine derivative with an appropriate acetamide precursor. One common method involves the reaction of 6-chloropurine with ethylenediamine to form N-(2-aminoethyl)-6-chloropurine, which is then acetylated to yield this compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(7H-purin-6-ylamino)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different purine derivatives.
Reduction: Reduction reactions can modify the purine ring or the acetamide group.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions 2 and 6.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while substitution reactions can produce a variety of substituted purine derivatives.
Applications De Recherche Scientifique
N-[2-(7H-purin-6-ylamino)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in cellular processes involving purines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mécanisme D'action
The mechanism of action of N-[2-(7H-purin-6-ylamino)ethyl]acetamide involves its interaction with molecular targets such as enzymes and receptors that recognize purine derivatives. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in purine metabolism, thereby affecting cellular nucleotide levels and related processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside that shares the purine ring structure.
6-Mercaptopurine: A purine analog used in chemotherapy.
Uniqueness
N-[2-(7H-purin-6-ylamino)ethyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike adenosine and guanosine, it is not naturally occurring and must be synthesized. Compared to 6-mercaptopurine, it has different functional groups that may confer unique therapeutic potentials.
Propriétés
Numéro CAS |
7151-34-0 |
|---|---|
Formule moléculaire |
C9H12N6O |
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
N-[2-(7H-purin-6-ylamino)ethyl]acetamide |
InChI |
InChI=1S/C9H12N6O/c1-6(16)10-2-3-11-8-7-9(13-4-12-7)15-5-14-8/h4-5H,2-3H2,1H3,(H,10,16)(H2,11,12,13,14,15) |
Clé InChI |
OVMTVDQXILOPGR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCNC1=NC=NC2=C1NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)







